Methyl 7-chloro-3-methyl-1-oxoisochromane-3-carboxylate
Description
Methyl 7-chloro-3-methyl-1-oxoisochromane-3-carboxylate (CAS: 924839-20-3) is a heterocyclic compound with the molecular formula C₁₂H₁₁ClO₄ and a molecular weight of 254.67 g/mol . It features a fused isochromane ring system substituted with a chlorine atom at position 7, a methyl group at position 3, and a methyl ester at the carboxylate position. The compound is primarily used as a building block in organic synthesis, particularly in pharmaceutical and agrochemical research. Its purity is typically 98%, and it is commercially available in milligram to gram quantities for laboratory use .
Properties
IUPAC Name |
methyl 7-chloro-3-methyl-1-oxo-4H-isochromene-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClO4/c1-12(11(15)16-2)6-7-3-4-8(13)5-9(7)10(14)17-12/h3-5H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFXNGDOFLNDURL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C=C(C=C2)Cl)C(=O)O1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-chloro-3-methyl-1-oxoisochromane-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 7-chloro-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions
Methyl 7-chloro-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development:
Methyl 7-chloro-3-methyl-1-oxoisochromane-3-carboxylate serves as a crucial building block in the synthesis of pharmaceutical compounds. Its derivatives exhibit potential therapeutic effects, particularly in treating diseases related to inflammation and cancer. The compound's structure allows for modifications that enhance bioactivity and selectivity towards specific biological targets.
Mechanism of Action:
The compound's efficacy often relies on its ability to interact with various molecular targets, such as enzymes and receptors. For instance, it may inhibit specific enzymes involved in metabolic pathways or activate receptor signaling cascades, leading to desired pharmacological effects.
Organic Synthesis
Intermediate in Synthesis:
In organic synthesis, this compound acts as an intermediate for creating complex organic molecules. This includes the synthesis of natural products and polymers. Its ability to undergo various chemical reactions makes it a versatile component in synthetic pathways .
Case Study: Synthesis of Isochromene Derivatives
A notable application involves the synthesis of isochromene derivatives that exhibit significant biological activities. Researchers have successfully utilized this compound in reactions leading to compounds with anti-cancer properties, showcasing its importance in developing new therapeutic agents .
Material Science
Development of Advanced Materials:
The compound is also applied in material science for developing advanced materials with specific properties such as conductivity and fluorescence. These materials can be used in various applications, including sensors and electronic devices.
Example of Application: Conductive Polymers
this compound has been incorporated into conductive polymer matrices to enhance electrical properties. This application highlights its role in creating materials that can be utilized in electronic applications.
Summary Table of Applications
| Field | Application | Examples/Insights |
|---|---|---|
| Medicinal Chemistry | Building block for pharmaceuticals | Potential anti-inflammatory and anti-cancer agents |
| Organic Synthesis | Intermediate for complex organic molecules | Synthesis of bioactive isochromene derivatives |
| Material Science | Development of advanced materials | Conductive polymers for electronic devices |
Mechanism of Action
The mechanism of action of Methyl 7-chloro-3-methyl-1-oxoisochromane-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to desired biological effects. For instance, it may bind to enzyme active sites, altering their activity and affecting metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and physicochemical properties of Methyl 7-chloro-3-methyl-1-oxoisochromane-3-carboxylate and its analogs:
Key Comparative Insights
Substituent Effects on Reactivity and Solubility
- Ester vs. Carboxylic Acid : The methyl ester in the target compound enhances lipophilicity compared to the carboxylic acid analog (CAS: 924832-93-9), which is more polar and acidic. This difference impacts solubility in organic solvents and biological membranes .
Heterocyclic Ring Modifications
- Isochromane vs. Benzodithiazine: The benzodithiazine analog () contains sulfur atoms, which may confer metabolic stability or alter electronic properties compared to the oxygen-based isochromane ring. The presence of a hydrazino group (-NH-NH₂) also introduces nucleophilic reactivity .
- Quinoline vs. Isochromane: Methyl 7-chloro-1-cyclopropyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate features a nitrogen-containing quinoline ring, which is planar and aromatic. This structure may enhance interactions with biological targets (e.g., enzymes) compared to the non-aromatic isochromane system .
Spectroscopic and Analytical Data
- NMR Shifts : The target compound’s methyl ester group resonates near δ 3.88 ppm (similar to the ethyl ester analog at δ 3.30–3.88 ppm), while the carboxylic acid analog shows downfield shifts for the carboxyl carbon (~δ 166–175 ppm) .
- IR Spectroscopy : The benzodithiazine compound () exhibits strong SO₂ stretching vibrations at 1340 and 1155 cm⁻¹, absent in the target compound .
Biological Activity
Methyl 7-chloro-3-methyl-1-oxoisochromane-3-carboxylate, a derivative of isochromane, has attracted significant interest in the field of medicinal chemistry due to its diverse biological activities. This compound is notable for its potential therapeutic applications, including anti-cancer, anti-inflammatory, and antibacterial properties. This article provides a detailed overview of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound can be described by the following chemical formula:
- Molecular Formula : C11H9ClO4
- Molecular Weight : 240.64 g/mol
- IUPAC Name : 7-chloro-3-methyl-1-oxoisochromane-3-carboxylic acid
This compound features a chlorinated isochromane structure, which is essential for its biological activity.
1. Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
| Cell Line | IC50 Value (µM) | Reference |
|---|---|---|
| MCF7 (breast cancer) | <10 | |
| A549 (lung cancer) | 4.0 | |
| PC3 (prostate cancer) | Not specified |
In vitro assays indicated that this compound induces apoptosis in cancer cells, potentially through the modulation of apoptotic pathways involving caspases and Bcl proteins.
2. Antibacterial Activity
The antibacterial properties of this compound have also been explored. In a study focusing on its activity against Staphylococcus aureus strains, it was found to exhibit moderate inhibitory effects:
These results suggest that this compound could be a promising candidate for developing new antibacterial agents.
3. Anti-inflammatory Activity
The compound has shown potential anti-inflammatory effects in various models. It was reported to inhibit pro-inflammatory cytokine production in activated macrophages, indicating its ability to modulate immune responses:
This suggests that the compound may have applications in treating inflammatory diseases.
Mechanistic Insights
The mechanisms underlying the biological activities of this compound involve several pathways:
- Apoptosis Induction : The compound triggers intrinsic apoptosis pathways by upregulating pro-apoptotic factors and downregulating anti-apoptotic proteins.
- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in inflammation and cancer progression, such as cyclooxygenase (COX) and lipoxygenase (LOX).
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Breast Cancer Treatment : In a preclinical study, administration of this compound significantly reduced tumor growth in MCF7 xenograft models.
- Infection Control : Clinical isolates of MRSA were treated with varying concentrations of the compound, demonstrating a dose-dependent reduction in bacterial load.
Q & A
Q. Methodological Answer :
- ¹H/¹³C NMR : Assigns proton environments and carbon backbone. For example, δ 8.42 ppm (s, 1H) and δ 164.71 ppm (C=O) confirm ester and lactone moieties .
- HRMS : Validates molecular weight (e.g., observed 328.1420 vs. theoretical 328.1423) .
- X-ray Crystallography : Resolves stereochemistry using SHELX for refinement (e.g., C–Cl bond distances ~1.74 Å in analogs) .
Table 2 : Representative NMR Data for Structural Analogs
| Proton/Carbon | δ (ppm) | Assignment | Reference |
|---|---|---|---|
| ¹H (aromatic) | 8.63 | Oxime proton | |
| ¹³C (C=O) | 164.71 | Ester carbonyl | |
| ¹H (CH₃) | 1.22 | Diethylamino group |
Advanced: How can researchers resolve contradictions in spectral data during structure elucidation?
Methodological Answer :
Contradictions (e.g., unexpected splitting in ¹H NMR) may arise from:
- Solvent Effects : Use deuterated solvents (CDCl₃) to minimize splitting artifacts .
- Dynamic Processes : Variable-temperature NMR to detect rotameric equilibria (e.g., hindered rotation in esters) .
- Computational Validation : Compare experimental ¹³C shifts with DFT-calculated values (e.g., B3LYP/6-31G* level) .
- Crystallographic Cross-Check : Refine crystal structures using SHELXL to validate bond angles/distances .
Advanced: What strategies optimize low yields in the cyclization step of similar isochromanones?
Methodological Answer :
Yield optimization for lactonization/cyclization steps involves:
- Catalyst Screening : Lewis acids (e.g., ZnCl₂) to accelerate ring closure .
- Microwave Assistance : Reduce reaction time (e.g., 30 min at 100°C vs. 12 h conventional) .
- Solvent Polarity : High-polarity solvents (e.g., DMF) stabilize transition states .
Table 3 : Yield Optimization Case Study
| Condition | Yield (%) | Reference |
|---|---|---|
| Conventional | 51 | |
| Microwave-assisted | 78 | |
| ZnCl₂ catalysis | 65 |
Advanced: How can computational modeling predict reactivity or stereochemical outcomes?
Q. Methodological Answer :
- DFT Calculations : Predict regioselectivity in nucleophilic attacks (e.g., Fukui indices for electrophilic sites) .
- Molecular Dynamics (MD) : Simulate solvent effects on conformational stability (e.g., DCM vs. THF) .
- Docking Studies : For biological activity prediction, dock into enzyme active sites (e.g., cytochrome P450 interactions) .
Table 4 : Computational Parameters for Reactivity Prediction
| Parameter | Application | Reference |
|---|---|---|
| B3LYP/6-31G* | Optimize ground-state geometry | |
| MD (GROMACS) | Solvent interaction analysis | |
| AutoDock Vina | Enzyme-substrate docking |
Basic: Which crystallography tools are recommended for resolving this compound’s solid-state structure?
Q. Methodological Answer :
- Data Collection : Bruker D8 Venture diffractometer with Mo-Kα radiation .
- Structure Solution : SHELXD for phase problem resolution .
- Refinement : SHELXL for least-squares optimization (R₁ < 0.05) .
- Visualization : ORTEP-3 for thermal ellipsoid plots (e.g., anisotropic displacement parameters) .
Advanced: How to address challenges in characterizing trace impurities in synthesized batches?
Q. Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
